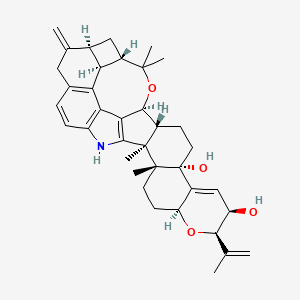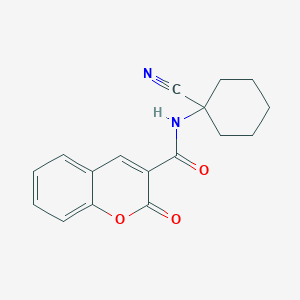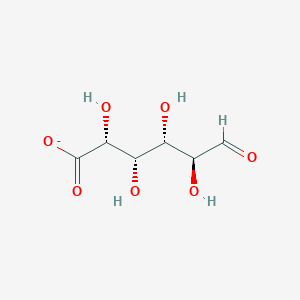![molecular formula C22H21ClN2O4S B1231722 4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a member of 1,4-naphthoquinones.
Aplicaciones Científicas De Investigación
HIV-1 Infection Prevention : A study highlighted the use of compounds including 4-chloro derivatives as small molecular antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Phospholipase A2 Inhibitors : Research has shown that certain 4-chloro derivatives act as potent membrane-bound phospholipase A2 inhibitors. These compounds significantly reduced the size of myocardial infarction in animal models (H. Oinuma et al., 1991).
Antibacterial Agents : A study synthesized and evaluated the antibacterial and anti-enzymatic potential of certain 4-chloro derivatives. They were found to be potent antibacterial agents and moderate enzyme inhibitors (M. Abbasi et al., 2015).
Endothelin Antagonists : Research has shown that halogen substitution in certain derivatives, including 4-chloro, enhances their activity as endothelin antagonists, potentially useful in treating cardiovascular diseases (M. Chan et al., 1996).
Chemosensing Probe : A study developed a probe using 4-chloro derivatives for the selective and sensitive detection of Sn2+ ions in aqueous solutions, with potential applications in bioimaging (P. Ravichandiran et al., 2020).
Anticancer Activity : A synthesis of novel 4-chloro derivatives was conducted, showing potential as anticancer agents. The compounds displayed remarkable activity against various human tumor cell lines (J. Sławiński et al., 2012).
Efflux Pump Inhibition : A study investigated the inhibition of efflux pumps in resistant Staphylococcus aureus strains by 1,8-naphthyridine sulfonamides, including 4-chloro derivatives (C. D. M. Oliveira-Tintino et al., 2020).
Anti-HIV and Anticancer Agents : Synthesis of 4-chloro-2-mercapto derivatives was reported with demonstrated anticancer and anti-HIV activities (E. Pomarnacka and Iwona Kozlarska-Kedra, 2003).
Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides, including 4-chloro derivatives, were synthesized and evaluated as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents (Nabih Lolak et al., 2019).
Ring-Expansion Reactions : A study explored the transition metal-free reactions of N-oxiranylmethyl benzenesulfonamide, including 4-chloro derivatives, to produce functionalized azetidines and other motifs (Suraj and K. Swamy, 2022).
Propiedades
Nombre del producto |
4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide |
|---|---|
Fórmula molecular |
C22H21ClN2O4S |
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
4-chloro-N-[3-(3-methylpiperidin-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-5-4-12-25(13-14)20-19(21(26)17-6-2-3-7-18(17)22(20)27)24-30(28,29)16-10-8-15(23)9-11-16/h2-3,6-11,14,24H,4-5,12-13H2,1H3 |
Clave InChI |
SEURDONILXFGPZ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1CCCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)


![(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1231656.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1231660.png)

![acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
